An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG4-acid). This branched polyethylene (B3416737) glycol (PEG) derivative is a versatile tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Reactivity
N-(Azido-PEG3)-N-bis(PEG4-acid) is a precisely designed molecule featuring three distinct functional groups at the termini of its PEG arms. This trifunctional nature allows for a modular and controlled approach to the synthesis of complex biomolecular conjugates.
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Azide (B81097) Group (-N₃): This functionality serves as a handle for "click chemistry," one of the most efficient and bioorthogonal ligation reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne moieties, respectively. This reaction forms a stable triazole linkage.[1][2][3]
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Bis(Carboxylic Acid) Groups (-COOH): The two terminal carboxylic acid groups can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[4][5] This reaction, typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), results in the formation of a stable amide bond.[6][7][8]
The branched PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates, potentially reducing immunogenicity and improving circulation times.[][10] The distinct PEG lengths in the azide- and acid-containing arms (PEG3 and PEG4, respectively) can influence the spatial orientation and flexibility of the final conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of N-(Azido-PEG3)-N-bis(PEG4-acid) is presented in the table below. These values have been compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₈N₄O₁₅ | [4][5] |
| Molecular Weight | 714.8 g/mol | [4][5] |
| CAS Number | 2112731-54-9 | [3][4] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically >95% | [5][11] |
| Solubility | Soluble in water and most organic solvents | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Applications in Drug Development
The unique architecture of N-(Azido-PEG3)-N-bis(PEG4-acid) makes it a valuable linker for the construction of sophisticated therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach one or two payload molecules to an antibody. The carboxylic acid groups can be conjugated to lysine residues on the antibody, and the azide group can then be used to attach a cytotoxic drug via click chemistry. The branched nature of the linker allows for the potential to increase the drug-to-antibody ratio (DAR).[][12]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][13][14] N-(Azido-PEG3)-N-bis(PEG4-acid) can serve as a central scaffold for PROTAC synthesis. For instance, a target protein ligand and an E3 ligase ligand, both functionalized with alkynes, can be "clicked" onto the azide terminus, while the carboxylic acids can be used to attach other moieties or to modulate the overall properties of the PROTAC. The PEG linker's length and flexibility are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][10]
Experimental Protocols
While specific protocols should be optimized for each unique application, the following sections provide detailed, representative methodologies for the two key reaction types involving N-(Azido-PEG3)-N-bis(PEG4-acid). These protocols are based on established procedures for similar branched PEG linkers.
Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid groups of the linker to a protein containing primary amines (e.g., an antibody).
Materials:
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N-(Azido-PEG3)-N-bis(PEG4-acid)
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Protein to be conjugated (e.g., monoclonal antibody)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Reaction Buffer: 0.1 M MES, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
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Quenching Solution: 1 M Tris-HCl, pH 8.0
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
Procedure:
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Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer.
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Linker Activation:
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Dissolve N-(Azido-PEG3)-N-bis(PEG4-acid) in a minimal amount of anhydrous DMF or DMSO.
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In a separate tube, dissolve EDC and NHS in the reaction buffer to prepare stock solutions.
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Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.
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Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
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-
Linker Conjugation:
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Add a 10- to 20-fold molar excess of the dissolved N-(Azido-PEG3)-N-bis(PEG4-acid) to the activated protein solution.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
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Purification: Remove excess linker and reagents by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed conjugation of an alkyne-modified molecule (e.g., a cytotoxic drug) to the azide group of the linker-protein conjugate.
Materials:
-
Azide-functionalized protein conjugate (from the previous protocol)
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Alkyne-modified payload
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer: PBS, pH 7.0-7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a 50 mM stock solution of the copper ligand in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized protein conjugate to the reaction buffer.
-
Add the alkyne-modified payload to the desired molar excess (e.g., 5-10 fold excess per azide).
-
Add the copper ligand to a final concentration of 5-fold molar excess over CuSO₄.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the final conjugate using an SEC system to remove unreacted payload, copper, and other reagents.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the general mechanism of action for therapeutic modalities employing this type of linker.
Caption: General workflow for bioconjugation using N-(Azido-PEG3)-N-bis(PEG4-acid).
Caption: Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).
Caption: Simplified workflow for PROTAC-mediated protein degradation.
Quantitative Data Summary
| Parameter | Typical Value Range | Notes | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The branched nature of the linker allows for higher DARs compared to linear linkers. | [15] |
| Conjugation Efficiency | >90% | Click chemistry reactions are generally high-yielding. | |
| Final Product Purity | >95% | Achievable with appropriate purification methods like SEC. | [6] |
| In vitro Cytotoxicity (IC₅₀) | Varies | Highly dependent on the payload, target antigen, and cell line. Linker length can impact potency. | [16] |
Conclusion
N-(Azido-PEG3)-N-bis(PEG4-acid) is a powerful and versatile heterotrifunctional linker that enables the construction of complex and highly functional bioconjugates. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG backbone, makes it an excellent choice for researchers and drug developers working on next-generation therapeutics like ADCs and PROTACs. The provided protocols and conceptual diagrams serve as a valuable resource for designing and executing conjugation strategies with this advanced chemical tool.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(Azido-PEG3)-N-bis(PEG4-acid), 2112731-54-9 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 12. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
